molecular formula C21H27N3O B7635325 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide

Katalognummer B7635325
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: QXIXSIKWOFERCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide, also known as PPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.

Wirkmechanismus

The exact mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to modulate various neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been shown to exhibit antioxidant and anti-inflammatory effects. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate various neurotransmitters. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use as an analgesic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide can be synthesized using various methods, including the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with 3-bromopropylamine hydrobromide in the presence of sodium carbonate. Another method involves the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with 3-phenylpropylamine in the presence of acetic acid and acetic anhydride. Both methods result in the formation of this compound, which can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent. It has also been shown to exhibit antipsychotic and anti-inflammatory properties. In addition, this compound has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Eigenschaften

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c25-21(22-13-7-10-19-8-3-1-4-9-19)18-23-14-16-24(17-15-23)20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIXSIKWOFERCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.